molecular formula C16H14N2O2S2 B12477476 N-[5-(4-Oxo-2-thioxo-5-thiazolidinylidene)-1,3-pentadien-1-yl]-N-phenylacetamide CAS No. 346663-57-8

N-[5-(4-Oxo-2-thioxo-5-thiazolidinylidene)-1,3-pentadien-1-yl]-N-phenylacetamide

Cat. No.: B12477476
CAS No.: 346663-57-8
M. Wt: 330.4 g/mol
InChI Key: PMHHNHPLHIUGHN-UHFFFAOYSA-N
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Description

N-[(1E,3E)-5-[(5E)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]penta-1,3-dien-1-yl]-N-phenylacetamide is a complex organic compound with a unique structure that includes a thiazolidinone ring, a penta-1,3-dien-1-yl group, and a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1E,3E)-5-[(5E)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]penta-1,3-dien-1-yl]-N-phenylacetamide typically involves multiple steps. One common approach is the condensation of a thiazolidinone derivative with a penta-1,3-dien-1-yl precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and consistency in production.

Chemical Reactions Analysis

Types of Reactions

N-[(1E,3E)-5-[(5E)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]penta-1,3-dien-1-yl]-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

    Substitution: The phenylacetamide moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.

Scientific Research Applications

N-[(1E,3E)-5-[(5E)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]penta-1,3-dien-1-yl]-N-phenylacetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[(1E,3E)-5-[(5E)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]penta-1,3-dien-1-yl]-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(1E,3E)-5-[(5E)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]penta-1,3-dien-1-yl]-N-phenylacetamide shares structural similarities with other thiazolidinone derivatives and penta-1,3-dien-1-yl compounds.
  • Thiazolidinone derivatives: These compounds are known for their diverse biological activities, including antimicrobial and anti-inflammatory properties.

    Penta-1,3-dien-1-yl compounds:

Uniqueness

The uniqueness of N-[(1E,3E)-5-[(5E)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]penta-1,3-dien-1-yl]-N-phenylacetamide lies in its combined structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial applications.

Properties

CAS No.

346663-57-8

Molecular Formula

C16H14N2O2S2

Molecular Weight

330.4 g/mol

IUPAC Name

N-[5-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)penta-1,3-dienyl]-N-phenylacetamide

InChI

InChI=1S/C16H14N2O2S2/c1-12(19)18(13-8-4-2-5-9-13)11-7-3-6-10-14-15(20)17-16(21)22-14/h2-11H,1H3,(H,17,20,21)

InChI Key

PMHHNHPLHIUGHN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C=CC=CC=C1C(=O)NC(=S)S1)C2=CC=CC=C2

Origin of Product

United States

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